Triisopropyl((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane
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Overview
Description
Triisopropyl((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is a complex organosilicon compound characterized by its multiple ethynyl and phenyl groups. This compound is notable for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triisopropyl((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Preparation of Trimethylsilylacetylene: This is achieved by reacting trimethylsilyl chloride with acetylene in the presence of a base such as sodium amide.
Sonogashira Coupling Reaction: The trimethylsilylacetylene is then coupled with iodobenzene derivatives using a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Sequential Coupling Reactions: Further coupling reactions with additional phenylacetylene derivatives are performed to build the extended ethynyl-phenyl structure.
Final Silanization Step:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl groups, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can target the phenyl rings or ethynyl groups, often using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (using nitrating agents).
Major Products:
Oxidation Products: Diketones, quinones.
Reduction Products: Partially or fully hydrogenated derivatives.
Substitution Products: Halogenated or nitro-substituted derivatives.
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes, enhancing reaction efficiency and selectivity.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Industry:
Materials Science: Incorporated into the design of advanced materials, such as conductive polymers and nanomaterials.
Electronics: Used in the fabrication of organic electronic devices due to its conductive properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in various chemical reactions due to the presence of reactive ethynyl and phenyl groups. These groups facilitate interactions with other molecules, enabling the formation of complex structures and materials. The triisopropylsilyl group provides steric protection, enhancing the stability of the compound during reactions.
Molecular Targets and Pathways:
Catalytic Sites: Acts as a ligand, coordinating with metal centers in catalytic processes.
Polymerization Pathways: Participates in polymerization reactions, contributing to the formation of high-molecular-weight polymers.
Comparison with Similar Compounds
Trimethylsilylacetylene: A simpler analog with fewer phenyl groups.
Triisopropylsilylacetylene: Lacks the extended phenyl-ethynyl structure.
Phenylacetylene: Contains only one phenyl and one ethynyl group.
Uniqueness: Triisopropyl((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane stands out due to its extended conjugated system, which imparts unique electronic properties. This makes it particularly valuable in applications requiring high conductivity and stability.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a versatile compound with numerous applications.
Properties
IUPAC Name |
trimethyl-[2-[4-[2-[4-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42Si2/c1-30(2)40(31(3)4,32(5)6)29-27-38-24-20-36(21-25-38)17-15-34-12-10-33(11-13-34)14-16-35-18-22-37(23-19-35)26-28-39(7,8)9/h10-13,18-25,30-32H,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVUINULPRUAAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#C[Si](C)(C)C)(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571304 |
Source
|
Record name | Trimethyl{[4-({4-[(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)phenyl]ethynyl}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-36-9 |
Source
|
Record name | 1-[2-[4-[2-(Trimethylsilyl)ethynyl]phenyl]ethynyl]-4-[2-[4-[2-[tris(1-methylethyl)silyl]ethynyl]phenyl]ethynyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176977-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyl{[4-({4-[(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)phenyl]ethynyl}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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